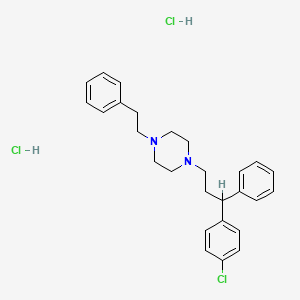
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride is a complex organic compound belonging to the piperazine class This compound is characterized by its unique structure, which includes a p-chlorophenyl group, a phenylpropyl group, and a phenethylpiperazine moiety
Méthodes De Préparation
The synthesis of 1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride involves multiple steps. One common method includes the reaction of p-chlorophenylacetonitrile with phenylmagnesium bromide to form a phenylpropyl intermediate. This intermediate is then reacted with phenethylpiperazine under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with various biological receptors, particularly serotonin receptors, due to its structural similarity to other piperazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as depression and anxiety, given its pharmacological profile.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride involves its interaction with serotonin receptors in the central nervous system. It acts as a serotonin receptor agonist, modulating the release and uptake of serotonin, which influences mood and behavior. The compound’s molecular targets include the 5-HT2C and 5-HT2A receptors, and its pathways involve the regulation of neurotransmitter release and signal transduction .
Comparaison Avec Des Composés Similaires
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine (mCPP): Similar in structure but lacks the phenylpropyl and phenethyl groups. It is also a serotonin receptor agonist but has different pharmacological effects.
para-Chlorophenylpiperazine (pCPP): Another related compound with psychoactive properties, used in research for its serotonergic effects.
Trazodone: An antidepressant that metabolizes into mCPP, highlighting the structural and functional similarities.
Propriétés
Numéro CAS |
23902-90-1 |
|---|---|
Formule moléculaire |
C27H33Cl3N2 |
Poids moléculaire |
491.9 g/mol |
Nom IUPAC |
1-[3-(4-chlorophenyl)-3-phenylpropyl]-4-(2-phenylethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C27H31ClN2.2ClH/c28-26-13-11-25(12-14-26)27(24-9-5-2-6-10-24)16-18-30-21-19-29(20-22-30)17-15-23-7-3-1-4-8-23;;/h1-14,27H,15-22H2;2*1H |
Clé InChI |
JSIQOXYGNPWXCH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=C2)CCC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


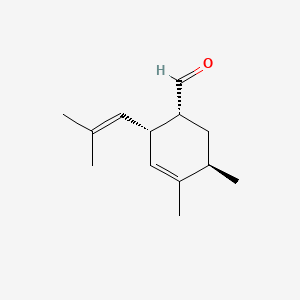
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
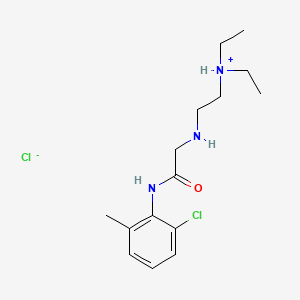
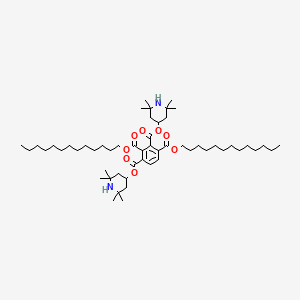
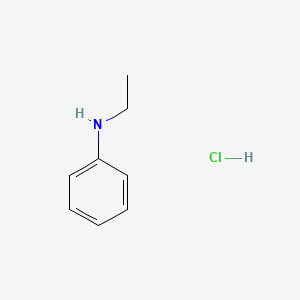
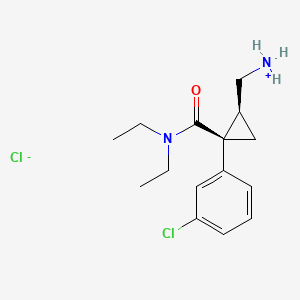
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)

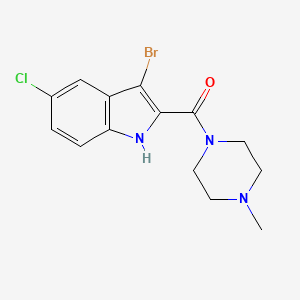
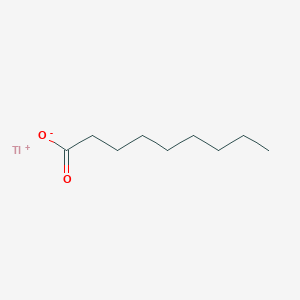
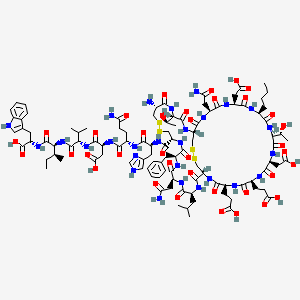
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)

